molecular formula C23H23ClN6 B2417701 4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393845-72-2

4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2417701
CAS RN: 393845-72-2
M. Wt: 418.93
InChI Key: FOVMFBJTFIRJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C23H23ClN6 and its molecular weight is 418.93. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and Biophysical Interactions

  • Novel pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to the chemical structure of interest, have been synthesized and shown to possess antibacterial activity. These compounds interact with bovine serum albumin (BSA), suggesting potential biological interactions and applications (He et al., 2020).

Synthesis and Structural Insights

  • Research has focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound of interest. These efforts have led to novel compounds with potential applications in medicinal chemistry and drug development (Ho & Suen, 2013).

Anticancer Potential

  • Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown promising results against various cancer cell lines, indicating the potential of related compounds in cancer therapy (Abdellatif et al., 2014).

Antiviral Activity

  • Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent inhibitors of certain viruses, including enteroviruses. This suggests that compounds with a similar structure could have applications in the development of antiviral drugs (Chern et al., 2004).

Binding and Molecular Interaction Studies

  • Studies on pyrazolo[3,4-d]pyrimidine derivatives have involved detailed molecular interaction analyses, such as understanding how these compounds bind to specific receptors or proteins. This research provides valuable insights for the development of targeted therapies (Shim et al., 2002).

properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-7-8-20(17(2)13-16)30-23-18(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)21-6-4-3-5-19(21)24/h3-8,13-15H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVMFBJTFIRJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

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